N'-Hydroxy-2-morpholinobenzimidamide
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Overview
Description
N’-Hydroxy-2-morpholinobenzimidamide is a chemical compound with the molecular formula C11H15N3O2 It is known for its unique structure, which includes a morpholine ring and a benzimidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-morpholinobenzimidamide typically involves the reaction of 2-morpholinobenzimidamide with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the N-hydroxy group. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of N’-Hydroxy-2-morpholinobenzimidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality. The scalability of the synthesis process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-2-morpholinobenzimidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of N’-Hydroxy-2-morpholinobenzimidamide include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as solvent choice and temperature, are tailored to achieve the desired products .
Major Products Formed
The major products formed from the reactions of N’-Hydroxy-2-morpholinobenzimidamide depend on the type of reaction. For instance, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted benzimidamide compounds .
Scientific Research Applications
N’-Hydroxy-2-morpholinobenzimidamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-Hydroxy-2-morpholinobenzimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes through its interaction with key biomolecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-Hydroxy-2-morpholinobenzimidamide include:
- N-Hydroxy-2-morpholinobenzimidazole
- N-Hydroxy-2-morpholinobenzamide
- N-Hydroxy-2-morpholinobenzimidine
Uniqueness
What sets N’-Hydroxy-2-morpholinobenzimidamide apart from these similar compounds is its unique combination of the morpholine ring and benzimidamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N'-Hydroxy-2-morpholinobenzimidamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a benzimidazole core with a morpholine substituent and a hydroxylamine group. This structure is significant as it influences the compound's interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, including matrix metalloproteinases (MMPs) and lysine-specific demethylase 1 (LSD1) . These enzymes are crucial in processes such as cancer progression and inflammation.
- Antiproliferative Effects : Research indicates that this compound exhibits antiproliferative activity against several cancer cell lines. For instance, it has demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and colorectal cancer (HCT 116) cell lines .
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported as low as 8 μM .
1. Anticancer Activity
A study evaluated the antiproliferative effects of this compound on multiple cancer cell lines. The results indicated that the compound significantly inhibited cell growth, with IC50 values ranging from 1.2 to 5.3 μM across different cell lines. Notably, the compound exhibited selectivity towards MCF-7 cells, suggesting potential for targeted cancer therapy .
2. Antimicrobial Efficacy
In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. The compound displayed strong antibacterial activity against E. faecalis and moderate activity against E. coli. The findings support its potential application as an antibacterial agent in clinical settings .
Data Table: Biological Activity Summary
Therapeutic Potential
The diverse biological activities of this compound suggest its potential as a therapeutic agent in treating various diseases, particularly cancers and bacterial infections. Its ability to inhibit key enzymes involved in tumor progression further enhances its appeal in oncology research.
Properties
Molecular Formula |
C11H15N3O2 |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
N'-hydroxy-2-morpholin-4-ylbenzenecarboximidamide |
InChI |
InChI=1S/C11H15N3O2/c12-11(13-15)9-3-1-2-4-10(9)14-5-7-16-8-6-14/h1-4,15H,5-8H2,(H2,12,13) |
InChI Key |
LBBBIGNTYNFIOE-UHFFFAOYSA-N |
Isomeric SMILES |
C1COCCN1C2=CC=CC=C2/C(=N/O)/N |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2C(=NO)N |
Origin of Product |
United States |
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